2-(1,3-dioxolan-2-yl)benzaldehyde
Overview
Description
2-(1,3-dioxolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C10H10O3 . It is characterized by the presence of a benzaldehyde moiety attached to a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetalization of Benzaldehyde: One common method to prepare 2-(1,3-dioxolan-2-yl)benzaldehyde involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(1,3-dioxolan-2-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2-(1,3-dioxolan-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxolan-2-yl)benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic acetals. The compound can interact with various molecular targets through nucleophilic addition reactions, leading to the formation of new chemical bonds and functional groups . The pathways involved include acetalization, oxidation, and reduction reactions, which are fundamental to its chemical behavior .
Comparison with Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Benzaldehyde: Lacks the 1,3-dioxolane ring but shares the aldehyde functional group.
Acetals and Ketals: General class of compounds with similar cyclic structures.
Uniqueness: 2-(1,3-dioxolan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 1,3-dioxolane ring, providing distinct reactivity and stability compared to other aldehydes and acetals .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFBJINYXHJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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